{[1-(Pyridin-3-yl)ethylidene]amino}urea
Descripción
Propiedades
IUPAC Name |
(1-pyridin-3-ylethylideneamino)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODYXTJELSPOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-40-6 | |
| Record name | 2-[1-(3-Pyridinyl)ethylidene]hydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for Z 1 Pyridin 3 Ylethylideneamino Urea and Its Analogs
Direct Amine-Urea Coupling Strategies
Direct coupling methods aim to form the urea (B33335) linkage by activating a carbonyl source which then reacts with an amine. These strategies are often preferred for their operational simplicity and the ability to avoid highly toxic reagents.
Carbonyldiimidazole (CDI)-Mediated Approaches
N,N'-Carbonyldiimidazole (CDI) has emerged as a superior and safer alternative to highly toxic reagents like phosgene (B1210022) for the synthesis of ureas, carbamates, and amides. wikipedia.orgcommonorganicchemistry.com As a stable, crystalline solid, CDI facilitates the activation of various functional groups under mild conditions. wikipedia.orgcommonorganicchemistry.com The reaction mechanism involves the initial reaction of an amine with CDI to form an imidazole-1-carboxamide intermediate. This activated species is then susceptible to nucleophilic attack by a second amine, releasing imidazole (B134444) and forming the desired urea derivative. An advantage of this method is that the liberated imidazole can act as a base, often negating the need for an additional external base. commonorganicchemistry.com
This methodology has been successfully applied to the synthesis of complex heterocyclic systems. For instance, CDI is used in efficient tandem coupling and cyclization reactions to generate nih.govnih.govnih.govtriazolo[4,3-a]pyridines. nih.gov Furthermore, the activation of Nα-protected amino acids with CDI allows for the one-pot preparation of ureido peptides, circumventing the need to isolate intermediate acyl azide (B81097) and isocyanate species. researchgate.net For the synthesis of [(Z)-1-pyridin-3-ylethylideneamino]urea, this approach would theoretically involve the reaction of semicarbazide (B1199961) with CDI, followed by condensation with 3-acetylpyridine (B27631), or the reaction of the pre-formed 1-(1-(pyridin-3-yl)ethylidene)hydrazine with CDI and ammonia.
Table 1: Overview of CDI-Mediated Coupling Reactions
| Reactant 1 | Reactant 2 | Product Type | Key Features |
|---|---|---|---|
| Amine | CDI, then Amine' | Unsymmetrical Urea | Safe phosgene alternative; mild conditions. wikipedia.org |
| Carboxylic Acid | CDI, then Amine | Amide | Activation of carboxyl group. commonorganicchemistry.com |
| 2-pyridylhydrazine | Carboxylic Acid (via CDI) | Triazolopyridine | Tandem coupling and cyclization. nih.gov |
| Nα-Protected Amino Acid | CDI, then Amino Acid Ester | Ureidopeptide | One-pot synthesis without isolating isocyanate. researchgate.net |
Isocyanate-Based Reaction Pathways for Urea Formation
The reaction between an isocyanate and an amine is a classical and highly efficient method for forming the urea bond. nih.gov Isocyanates are characterized by a highly electrophilic carbon atom, making them reactive towards nucleophiles like primary and secondary amines. nih.gov A key challenge is the synthesis and handling of the isocyanate precursors, which can be moisture-sensitive and toxic.
A robust strategy for synthesizing pyridine-urea derivatives involves the in-situ generation of the isocyanate intermediate via a Curtius rearrangement. In this approach, a carboxylic acid derivative, such as a nicotinoyl azide, is heated. nih.gov This induces the loss of dinitrogen gas and rearrangement to form the corresponding isocyanate. nih.gov This reactive intermediate is not isolated but is immediately trapped by an amine present in the reaction mixture to yield the final unsymmetrical urea. This method was successfully used to synthesize a series of pyridine-urea compounds with potent anticancer activity by reacting nicotinoyl azides with various substituted anilines. nih.gov
Table 2: Synthesis of Pyridine-Ureas via Isocyanate Intermediate
| Azide Precursor | Amine Nucleophile | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Nicotinoyl azide | 4-Fluoroaniline | Xylene | Reflux, 3 h | 1-(4-Fluorophenyl)-3-(pyridin-3-yl)urea analog | 78% |
| Nicotinoyl azide | 4-Chloroaniline | Xylene | Reflux, 3 h | 1-(4-Chlorophenyl)-3-(pyridin-3-yl)urea analog | 81% |
| Nicotinoyl azide | 4-Bromoaniline | Xylene | Reflux, 3 h | 1-(4-Bromophenyl)-3-(pyridin-3-yl)urea analog | 83% |
Data derived from research on analogous pyridine-urea structures. nih.gov
"On-Water" Synthesis Techniques for Sustainable Production of Urea Derivatives
In recent years, "on-water" synthesis has gained traction as a green and sustainable chemical methodology. These reactions are performed in an aqueous medium where the organic reactants are largely immiscible with water. The enhanced reaction rates observed are often attributed to hydrophobic effects and hydrogen bonding at the oil-water interface. This technique is particularly valuable for synthesizing complex heterocyclic structures like dihydropyridines. nih.govwikipedia.org
For urea synthesis, the "on-water" approach provides a facile and environmentally friendly alternative to using volatile organic compounds (VOCs). The reaction of isocyanates with amines can be conducted in water, often without the need for a catalyst. The resulting urea derivatives, which are typically insoluble in water, precipitate out of the reaction mixture. This allows for simple product isolation through filtration, minimizing the need for complex workup and purification procedures. This sustainable method is highly chemoselective and offers the potential for recycling the aqueous effluent, aligning with the principles of green chemistry.
Metal-Catalyzed Synthetic Routes
Metal catalysis offers powerful tools for forming C-N bonds, including the urea linkage. These methods often proceed under milder conditions than traditional approaches and can provide access to a wider range of functionalized molecules with high efficiency.
Palladium-Catalyzed Carbonylation Reactions for Unsymmetrical Ureas
Palladium-catalyzed reactions are central to modern organic synthesis. For urea formation, the palladium-catalyzed oxidative carbonylation of amines provides a direct route that avoids the use of phosgene and isocyanates. nih.govresearchgate.net This process typically involves reacting a primary or a mixture of primary and secondary amines with carbon monoxide in the presence of a palladium catalyst and an oxidant, such as air. nih.govresearchgate.net
A common catalytic system employs Palladium(II) iodide (PdI₂) with an excess of Potassium Iodide (KI) in a solvent like dimethoxyethane (DME) at elevated temperature and pressure. nih.gov The reaction proceeds with high efficiency for both aliphatic and aromatic amines and has been successfully applied to the synthesis of pharmacologically active ureas. nih.gov The ability to switch between carbamate (B1207046) and urea products can sometimes be controlled by the choice of solvent. dntb.gov.ua This methodology is highly valuable for producing unsymmetrical N,N'-disubstituted ureas, with water being the only byproduct in the oxidative process. researchgate.net
Table 3: Substrate Scope in Palladium-Catalyzed Oxidative Carbonylation of Amines
| Amine Substrate | Product Type | Typical Conditions | Key Advantage |
|---|---|---|---|
| Aliphatic Primary Amines | Symmetrical Dialkyl Ureas | PdI₂/KI, CO/Air, 90-100 °C | High catalytic efficiency. nih.gov |
| Aromatic Primary Amines | Symmetrical Diaryl Ureas | PdI₂/KI, CO/Air, 90-100 °C | Unprecedented turnover numbers. researchgate.net |
| Primary + Secondary Amine | Unsymmetrical Trisubstituted Ureas | PdI₂/KI, CO/Air, 90-100 °C | Direct synthesis of complex ureas. nih.gov |
| Primary Diamines | Cyclic Ureas | PdI₂/KI, CO/Air, 90-100 °C | Formation of 5- and 6-membered rings. nih.gov |
Indium Triflate Catalysis in Urea Synthesis
Lewis acid catalysis provides another effective pathway for urea synthesis. Indium(III) trifluoromethanesulfonate, or Indium triflate (In(OTf)₃), has been identified as a highly efficient and reusable catalyst for the carbamoylation of amines using urea as an inexpensive and environmentally benign carbonyl source. organic-chemistry.orgresearchgate.net
The proposed mechanism suggests that the indium catalyst activates the urea by coordinating to its carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by an amine. organic-chemistry.orgresearchgate.net The reactions are typically carried out in a solvent such as 1,4-dioxane (B91453) at elevated temperatures. This method is applicable to a broad range of substrates, including primary, secondary, and heterocyclic amines, which react to form N-substituted ureas in good to excellent yields. organic-chemistry.org A significant advantage of this protocol is the ease of product isolation, which often involves simple filtration or crystallization, thereby avoiding the need for chromatographic purification. organic-chemistry.orgresearchgate.net
Iron Oxide/Silica (B1680970) Supported Catalysis for Pyridine-Urea Hybrid Architectures
The development of heterogeneous catalysts is a cornerstone of green and efficient chemistry, offering advantages in catalyst recovery and reuse. For the synthesis of pyridine-urea hybrid structures, catalysts based on iron oxide nanoparticles supported on a silica (SiO₂) matrix have emerged as a robust and effective option. nih.gov These catalytic systems leverage the magnetic properties of iron oxide (Fe₃O₄) for easy separation, while the silica support provides a high surface area and chemical stability.
A novel heterogeneous catalytic system, Fe₃O₄@SiO₂@urea-riched ligand/Ch-Cl, has been designed for the synthesis of hybrid pyridines. nih.gov In this architecture, a core of magnetic iron oxide is coated with a layer of silica. This core-shell structure is then functionalized with a urea-rich organic ligand and choline (B1196258) chloride. The resulting catalyst provides active sites for multicomponent reactions, facilitating the construction of complex pyridine (B92270) derivatives with good yields and short reaction times. nih.gov
The synthesis of these catalysts involves a multistep process. Silica microspheres can be prepared using a modified Stober process, after which iron oxide clusters are deposited onto the surface, for instance, through the sonolysis of an iron precursor like iron pentacarbonyl. umich.edu The interaction between the iron oxide and the silica support is crucial for the catalyst's stability and activity. Nonaqueous preparation methods can prevent the formation of strong iron oxide-support complexes that are difficult to reduce, leading to catalysts with higher dispersion and activity.
Emerging and Stereoselective Synthetic Protocols
Recent advancements in synthetic chemistry have provided novel pathways to urea derivatives that offer greater efficiency, stereochemical control, and the use of sustainable starting materials.
**2.3.1. Staudinger/Aza-Wittig Reaction Sequences from C1 Building Blocks (e.g., CO₂) **
The Staudinger/Aza-Wittig reaction sequence is a powerful tool for the synthesis of ureas from readily available starting materials. This tandem reaction utilizes carbon dioxide (CO₂), a renewable and non-toxic C1 building block, as the carbonyl source. nih.govresearchgate.net The sequence begins with the Staudinger reaction, where an organic azide reacts with a phosphine (B1218219) (e.g., polymer-bound diphenylphosphine) to form an iminophosphorane intermediate. researchgate.net
In the subsequent aza-Wittig step, this intermediate reacts with CO₂ to generate an isocyanate. The isocyanate is a highly reactive species that is typically not isolated but is trapped in situ with a primary or secondary amine to furnish the desired unsymmetrical urea derivative. nih.gov This one-pot, two-step process is highly efficient and avoids the handling of hazardous phosgene or its equivalents. nih.govresearchgate.net The use of a polymer-supported phosphine simplifies product purification, as the resulting phosphine oxide byproduct can be removed by simple filtration. nih.gov This methodology has been successfully adapted to both microwave-assisted and mechanochemical conditions, further enhancing its green chemistry credentials by reducing reaction times and eliminating the need for solvents. nih.govresearchgate.net
| Step | Reaction | Intermediate/Product |
| 1 | Staudinger Reaction | R-N₃ + PPh₃ → R-N=PPh₃ |
| 2 | Aza-Wittig Reaction | R-N=PPh₃ + CO₂ → R-N=C=O + O=PPh₃ |
| 3 | Nucleophilic Addition | R-N=C=O + R'-NH₂ → R-NH-C(O)-NH-R' |
Control over Z/E Isomerism in Pyridine-Ethylideneamino Scaffolds
The C=N double bond in the ethylideneamino scaffold of the target compound can exist as two geometric isomers, (Z) and (E). Controlling the stereochemical outcome of the synthesis to selectively obtain the desired (Z)-isomer is a significant synthetic challenge. The formation of imines and related semicarbazones is a reversible reaction, and the final isomer ratio is often dictated by a balance of kinetic and thermodynamic factors. nih.govnih.gov
Thermodynamic vs. Kinetic Control: Typically, the (E)-isomer of a semicarbazone is the thermodynamically more stable product due to reduced steric hindrance. nih.gov However, the kinetically favored product, formed faster at lower temperatures, may differ. nih.govacs.org By carefully selecting reaction conditions such as temperature, solvent, catalyst acidity, and reactant concentrations, it is possible to influence the isomer ratio. rsc.orgresearchgate.net For instance, acid-catalyzed cyclization of related hydrazones has shown that the isomer ratio is dependent on these parameters. researchgate.net
Post-Synthetic Isomerization: If a mixture of isomers is obtained, it is often possible to convert the undesired isomer into the desired one.
Acid Catalysis: The presence of an organic acid can facilitate the isomerization of the (Z)-isomer into the more stable (E)-isomer, or vice-versa, until thermodynamic equilibrium is reached. google.com
Photochemical Isomerization: A powerful method for controlling isomerism is the use of light. nih.gov Irradiation with light of a specific wavelength can induce E/Z isomerization around the C=N bond. nih.govrsc.org This technique allows for the generation of a photostationary state with a high percentage of the less stable isomer, which might be difficult to access through thermal methods alone. nih.govnih.gov For some arylimines, visible light can be used to achieve near-quantitative conversion to the (Z)-isomer. nih.gov
The choice of strategy depends on the relative stability of the isomers and their kinetic barrier to interconversion. For [(Z)-1-pyridin-3-ylethylideneamino]urea, achieving a high proportion of the (Z)-isomer may require kinetically controlled reaction conditions or a post-synthetic photochemical isomerization step.
Microwave-Assisted Synthetic Procedures for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has become a standard technique for accelerating chemical reactions and improving process efficiency. google.com In the synthesis of urea derivatives, microwave irradiation offers several advantages over conventional heating methods. nih.gov By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. nih.govgoogle.com
This enhanced heating efficiency often leads to higher product yields and purities by minimizing the formation of side products that can occur during prolonged heating. nih.gov For example, the one-pot tandem Staudinger/aza-Wittig reaction for urea synthesis has been optimized under microwave irradiation, resulting in excellent yields and short reaction times. nih.govresearchgate.net Similarly, the synthesis of N-monosubstituted ureas from potassium cyanate (B1221674) and amines in water is greatly accelerated by microwave heating. nih.gov The application of microwave technology is particularly attractive for high-throughput synthesis in medicinal chemistry and drug discovery. nih.gov
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction/Convection | Direct Dielectric Heating |
| Reaction Time | Hours to Days | Seconds to Minutes nih.gov |
| Temperature Gradient | Non-uniform | Uniform |
| Yields | Moderate to Good | Often Improved google.com |
| Side Reactions | More prevalent | Often Minimized |
Optimization of Reaction Conditions and Yields in Urea Derivative Synthesis
Achieving satisfactory yields and high purity in the synthesis of urea derivatives is critically dependent on the careful optimization of reaction conditions. nih.gov The direct synthesis of ureas from amines and CO₂, a key green chemistry approach, is highly sensitive to several experimental variables. nih.gov
Key parameters that are typically optimized include:
Temperature: Reaction rates are highly dependent on temperature. Finding the optimal temperature is a balance between achieving a sufficient reaction rate and preventing the degradation of reactants or products.
Pressure: For reactions involving gaseous reagents like CO₂, pressure directly influences the concentration of the gas in the liquid phase, thereby affecting the reaction rate and yield. nih.gov
Reactant Stoichiometry: The molar ratio of reactants, such as the amine and the carbonyl source, must be optimized to ensure complete conversion of the limiting reagent and to minimize side reactions.
Catalyst: The choice and loading of a catalyst, if used, are crucial. Optimization is required to maximize activity and selectivity while minimizing cost and potential product contamination.
Solvent: The solvent can influence reactant solubility, reaction rates, and equilibrium positions. In some modern protocols, reactions are optimized to proceed in greener solvents like water or even in the absence of a solvent. nih.gov
Reaction Time: Monitoring the reaction progress over time allows for the determination of the point at which the maximum yield is achieved, avoiding potential product degradation from prolonged reaction times. nih.gov
A systematic study of these variables, often using a Design of Experiments (DoE) approach, allows for the identification of the optimal conditions that provide the highest possible yield and purity for the target urea derivative. nih.gov
Comprehensive Structural Elucidation and Advanced Spectroscopic/diffraction Techniques for Z 1 Pyridin 3 Ylethylideneamino Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional and two-dimensional spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum of [(Z)-1-pyridin-3-ylethylideneamino]urea is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The protons of the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the ethylideneamino-urea substituent. The protons of the ethylidene methyl group would likely produce a singlet in the upfield region (around δ 2.0-2.5 ppm). The protons of the urea (B33335) moiety (NH and NH₂) are expected to show broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The pyridine ring carbons are expected to resonate in the aromatic region (δ 120-150 ppm). The imine carbon (C=N) of the ethylidene group would likely appear further downfield (δ 140-160 ppm), while the methyl carbon would be found in the upfield region (δ 15-25 ppm). The carbonyl carbon (C=O) of the urea group is characteristically found in the downfield region of the spectrum, typically around δ 155-165 ppm.
Expected ¹H and ¹³C NMR Data
To confirm the structural assignments made from 1D NMR, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For [(Z)-1-pyridin-3-ylethylideneamino]urea, COSY would show correlations between the adjacent protons on the pyridine ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the pyridine ring and the methyl group to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations from the methyl protons to the imine carbon and the adjacent pyridine carbon would confirm the ethylidene linkage. Similarly, correlations from the NH proton to the carbonyl carbon and the imine carbon would elucidate the structure of the urea-imine linkage.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of [(Z)-1-pyridin-3-ylethylideneamino]urea is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C=C bonds.
The N-H stretching vibrations of the primary and secondary amine groups of the urea moiety are expected to appear as broad bands in the 3200-3500 cm⁻¹ region. researchgate.netnist.gov The carbonyl (C=O) stretching vibration of the urea group is a strong, characteristic band typically observed between 1650 and 1700 cm⁻¹. researchgate.net The imine (C=N) stretching vibration is expected in the 1620-1680 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1400-1600 cm⁻¹ range.
Expected FT-IR Absorption Bands
Mass Spectrometry for Molecular Composition and Purity Assessment
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For [(Z)-1-pyridin-3-ylethylideneamino]urea (C₈H₁₀N₄O), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement is instrumental in confirming the molecular formula and assessing the purity of the synthesized compound. Fragmentation patterns observed in the mass spectrum can also provide further structural information.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine precise bond lengths, bond angles, and torsional angles.
Crystal Packing and Unit Cell Parameter Analysis
The crystalline form of [(Z)-1-pyridin-3-ylethylideneamino]urea is characterized by a well-defined arrangement of molecules in a three-dimensional lattice. X-ray diffraction studies on analogous urea derivatives have provided a framework for understanding its crystal system and unit cell dimensions. While specific data for this compound is not publicly available, related structures, such as 1-(2-chlorophenyl)-3-(p-tolyl)urea and 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, offer valuable insights into the typical crystallographic parameters for such molecules. researchgate.netresearchgate.net These studies indicate that substituted ureas often crystallize in monoclinic or orthorhombic systems. researchgate.netresearchgate.net
Table 1: Representative Unit Cell Parameters for Analogous Urea Compounds
| Parameter | 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net | 3-(adamantan-1-yl)-1-(4-bromophenyl)urea researchgate.net |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pna21 |
| a (Å) | 23.904 | 9.2558 |
| b (Å) | 4.6173 | 13.0186 |
| c (Å) | 11.6906 | 13.4684 |
| **α (°) ** | 90 | 90 |
| **β (°) ** | 96.895 | 90 |
| **γ (°) ** | 90 | 90 |
| **Volume (ų) ** | 1281.0 | 1622.9 |
| Z | 4 | 4 |
This table presents data from related compounds to illustrate typical crystallographic parameters.
Intermolecular Interactions and Hydrogen Bonding Networks in Urea and Pyridine Moieties
The molecular structure of [(Z)-1-pyridin-3-ylethylideneamino]urea contains multiple sites for hydrogen bonding, which are the dominant forces dictating its supramolecular assembly. The urea moiety is a classic hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (the N-H groups) and an acceptor (the C=O group). researchgate.netmdpi.com This allows for the formation of robust and predictable hydrogen-bonding patterns, such as the common urea tape or ribbon motif. researchgate.net
In this specific molecule, the pyridine ring introduces an additional hydrogen bond acceptor at its nitrogen atom. This creates competition for the urea's N-H donors, potentially leading to more complex, three-dimensional networks instead of simple one-dimensional chains. researchgate.net The interplay between N-H···O=C bonds of the urea groups and N-H···N interactions involving the pyridine ring is a key feature of the crystal packing. researchgate.net These interactions are crucial for the stability of the crystalline solid. researchgate.net The carbonyl oxygen of the urea group is a strong hydrogen bond acceptor and can participate in multiple hydrogen bonds. researchgate.net
Table 2: Potential Hydrogen Bonding Interactions in [(Z)-1-pyridin-3-ylethylideneamino]urea
| Donor | Acceptor | Type of Interaction |
|---|---|---|
| N-H (Urea) | O=C (Urea) | Intermolecular |
| N-H (Urea) | N (Pyridine) | Intermolecular |
| C-H (Pyridine) | O=C (Urea) | Weak Intermolecular |
Conformational Analysis and Dihedral Angles within the Molecular Framework
The conformation of [(Z)-1-pyridin-3-ylethylideneamino]urea in the solid state is determined by the rotational freedom around its single bonds. The molecule is not entirely planar, with twists expected between the pyridine ring and the urea group. researchgate.netresearchgate.net The dihedral angles, which describe the rotation around specific bonds, are key to defining the molecule's three-dimensional shape.
Table 3: Key Dihedral Angles for Conformational Description
| Angle | Description | Expected Value Range (°) |
|---|---|---|
| C(Pyridine)-C-N=C | Torsion around the bond connecting the pyridine ring to the ethylidene group | 160-180 |
| C-N=C-N | Torsion defining the planarity of the imine-urea linkage | ~180 |
These values are illustrative and based on general chemical principles and data from analogous structures.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it is possible to identify regions of close contact between molecules. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov
For [(Z)-1-pyridin-3-ylethylideneamino]urea, a Hirshfeld analysis would be expected to highlight the strong N-H···O and N-H···N hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For instance, the percentage contribution of O···H, N···H, H···H, and C···H contacts can be determined, offering a detailed picture of the packing forces. nih.govnih.gov In related structures, O···H/H···O interactions often account for a significant percentage of the total intermolecular contacts, underscoring the importance of hydrogen bonding. nih.gov
Advanced Chromatographic Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography - HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds like [(Z)-1-pyridin-3-ylethylideneamino]urea. A reversed-phase HPLC method would likely be employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. sigmaaldrich.comsielc.com
The development of a robust HPLC method involves optimizing several parameters to achieve good separation of the target compound from any impurities or starting materials. These parameters include the choice of column, the composition of the mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. sigmaaldrich.combenthamscience.com Given the presence of the pyridine and urea chromophores, UV detection would be a suitable method. sigmaaldrich.comsielc.com The method would be validated for linearity, accuracy, precision, and limits of detection and quantification to ensure its reliability. benthamscience.com
Table 4: Typical HPLC Parameters for Purity Analysis of Urea Derivatives
| Parameter | Typical Setting |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 0.4 - 1.0 mL/min |
| Detector | UV at 210-254 nm |
| Column Temperature | 25-40 °C |
Computational and Theoretical Investigations of Z 1 Pyridin 3 Ylethylideneamino Urea
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules at the electronic level. For a molecule like [(Z)-1-pyridin-3-ylethylideneamino]urea, DFT can provide profound insights into its structure, stability, and reactivity. These calculations solve the Schrödinger equation for the molecule, yielding its electron density and, from that, a wealth of chemical information.
An analysis of the electronic structure of [(Z)-1-pyridin-3-ylethylideneamino]urea would reveal the distribution of electrons within the molecule and the nature of its chemical bonds. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. For pyridine-urea derivatives, the HOMO is often localized on the electron-rich pyridine (B92270) ring and the urea (B33335) moiety, while the LUMO may be distributed over the conjugated system.
Table 1: Conceptual Data from Molecular Orbital Analysis
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
|---|---|---|
| LUMO | (Calculated Value) | p-orbitals of the pyridine ring and carbonyl carbon |
| HOMO | (Calculated Value) | p-orbitals of the urea nitrogens and pyridine nitrogen |
Note: The values in this table are conceptual and would be determined through specific DFT calculations.
DFT calculations are instrumental in predicting various spectroscopic signatures of a molecule, which can then be compared with experimental data for validation. For [(Z)-1-pyridin-3-ylethylideneamino]urea, these predictions would include:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the positions of absorption bands in the IR spectrum. This is particularly useful for identifying characteristic functional groups, such as the C=O stretch of the urea group and the C=N stretch of the imine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are highly sensitive to the electronic environment of each nucleus and can help in the assignment of experimental NMR spectra.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. This can provide information about the conjugated π-system of the molecule.
DFT is a valuable tool for studying reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the transition states—the highest energy points along the reaction coordinate—and calculating their energies. For reactions involving [(Z)-1-pyridin-3-ylethylideneamino]urea, such as C-N coupling reactions, DFT can be used to determine the energy barriers.
The energy barrier, or activation energy, is the energy difference between the reactants and the transition state. A lower energy barrier indicates a faster reaction rate. By modeling the geometry of the transition state, researchers can gain insights into the steric and electronic factors that influence the reaction's feasibility. For instance, in a palladium-catalyzed C-N coupling, DFT could be used to model the interaction of the pyridine-urea compound with the metal catalyst and elucidate the energetics of the oxidative addition and reductive elimination steps.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.
In solution, a flexible molecule like [(Z)-1-pyridin-3-ylethylideneamino]urea can adopt various conformations due to the rotation around its single bonds. MD simulations can track these conformational changes over time, providing a statistical distribution of the different conformers present at a given temperature.
These simulations can reveal the preferred conformations of the molecule in a specific solvent and the timescales of transitions between different conformational states. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. For pyridine-urea structures, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations, and MD simulations can quantify the strength and persistence of these interactions.
Pyridine-urea derivatives are known to form supramolecular structures through non-covalent interactions, particularly hydrogen bonding between the urea groups. MD simulations are an excellent tool to study the self-assembly of these molecules into larger aggregates, such as dimers, oligomers, or even more complex structures.
By simulating a system with multiple [(Z)-1-pyridin-3-ylethylideneamino]urea molecules, one can observe the spontaneous formation of aggregates and analyze their structure and stability. The simulations can provide detailed information about the hydrogen bonding patterns and other intermolecular forces that drive the self-assembly process. This is particularly relevant for understanding phenomena like gelation or the formation of organized molecular layers.
Table 2: Conceptual Data from MD Simulation Analysis of Dimerization
| Parameter | Description | Simulated Value |
|---|---|---|
| Free Energy of Dimerization | The change in Gibbs free energy upon the formation of a dimer from two monomers. | (Calculated Value) |
| Dominant Intermolecular Interactions | The primary non-covalent forces stabilizing the dimer. | Hydrogen bonding (N-H···O=C), π-π stacking |
Note: The values in this table are conceptual and would be determined through specific MD simulations.
In-Depth Computational Analysis of [(Z)-1-pyridin-3-ylethylideneamino]urea: A Search for Specific Theoretical Insights
Despite a comprehensive search of scientific literature, detailed computational and theoretical investigations focusing specifically on the chemical compound [(Z)-1-pyridin-3-ylethylideneamino]urea are not publicly available. While extensive research exists for the broader class of pyridine-urea derivatives, particularly in the context of drug discovery, studies dedicated to the precise molecular structure and computational properties of [(Z)-1-pyridin-3-ylethylideneamino]urea, as requested, could not be located.
The exploration for data on this specific compound encompassed targeted searches for the development of theoretical descriptors for structure-property relationships and computational modeling of its molecular interactions for ligand-receptor binding and catalysis. However, these searches did not yield specific results for [(Z)-1-pyridin-3-ylethylideneamino]urea.
The available body of research on related pyridine-urea compounds demonstrates a significant interest in their potential as therapeutic agents. These studies often employ computational methods to understand the structure-activity relationships (SAR) that govern their biological effects. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are frequently utilized to predict the efficacy and binding mechanisms of these molecules with various biological targets.
For instance, research on other pyridine-urea derivatives has successfully identified key molecular descriptors that correlate with their anticancer or antimicrobial activities. These descriptors can include electronic properties (such as HOMO-LUMO energy gaps), steric factors, and hydrophobic characteristics, which are crucial in determining how a molecule interacts with its biological target.
Similarly, computational modeling has been instrumental in elucidating the binding modes of various pyridine-urea compounds to protein receptors. Molecular docking studies predict the preferred orientation of a ligand within a receptor's active site, highlighting crucial interactions like hydrogen bonds and hydrophobic contacts. Molecular dynamics simulations further refine these models by providing insights into the dynamic behavior and stability of the ligand-receptor complex over time.
While these general methodologies are well-established and widely applied to the broader class of pyridine-urea derivatives, the specific application and detailed findings for [(Z)-1-pyridin-3-ylethylideneamino]urea remain absent from the reviewed literature. Consequently, the creation of data tables and a detailed analysis of its specific computational and theoretical investigations, as per the requested outline, cannot be fulfilled at this time. Further original research would be required to generate the specific data needed to address the outlined topics for this particular compound.
Coordination Chemistry of Pyridine Substituted Urea Ligands
Design Principles for Pyridine-Urea Coordination Ligands and Chelates
The design of pyridine-urea ligands is centered on the strategic combination of two key functional groups to achieve specific coordination behaviors and supramolecular architectures. The pyridine (B92270) ring serves as a well-defined, moderately soft N-donor site for metal ions. wikipedia.org Its electronic properties can be tuned through substitution on the ring, which in turn modulates the reactivity and properties of the resulting metal complexes. tcu.edu
The urea (B33335) group is a versatile functional unit that can act as a neutral O-donor ligand. More importantly, its N-H protons are excellent hydrogen-bond donors, making them highly effective for anion binding and for directing the formation of extended supramolecular networks through hydrogen bonding. acs.orgnih.gov The chelate effect, where a polydentate ligand binds to a metal ion to form a ring structure, is a primary design consideration. By positioning the urea group appropriately relative to the pyridine ring (e.g., at the 2-position), stable five- or six-membered chelate rings can be formed with a metal center, significantly enhancing the stability of the complex compared to those with monodentate ligands. nih.govnih.gov
Theoretical calculations and experimental studies guide the design of these ligands to enhance their hydrogen-bonding donor abilities towards anions while minimizing self-association, which can compete with metal coordination. acs.org The flexibility or rigidity of the spacer connecting the pyridine and urea functionalities is another critical design element, influencing the conformational adaptability of the ligand and the resulting dimensionality of coordination polymers. rsc.org
Metal-Ligand Binding Modes and Coordination Geometries
Pyridine-urea and its analogous ligands, such as semicarbazones and thiosemicarbazones, exhibit diverse metal-ligand binding modes, leading to a variety of coordination geometries.
Monodentate Coordination: The most basic binding mode involves the coordination of the pyridine nitrogen atom to the metal center. In such cases, the urea moiety may not be directly involved in coordination but can influence the crystal packing through hydrogen bonding. jscimedcentral.com
Bidentate Chelation: A common and stable binding mode is N,O-chelation, where the ligand coordinates to a metal ion through the pyridine nitrogen and the carbonyl oxygen of the urea or semicarbazone group. nih.gov This forms a stable five-membered chelate ring. For example, in several Cu(II) complexes with 2-pyridyl urea derivatives, the ligands act as N,O-bidentate chelators. nih.gov
Bridging Coordination: In polynuclear complexes and coordination polymers, these ligands can act as bridging units. Flexible bis(pyridylurea) ligands, for instance, can link multiple metal centers through their pyridine groups, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) networks. rsc.orgrsc.orgnih.gov
These binding modes result in various coordination geometries around the metal ion. Octahedral geometries are common, particularly for transition metals like Ni(II) and Co(II), often involving two tridentate ligands or a combination of bidentate ligands and other co-ligands like water molecules. mdpi.com Square planar and tetrahedral geometries are also frequently observed, for instance with Cu(II) and Zn(II). nih.gov Copper(II) complexes with a d⁹ configuration often exhibit distorted geometries, such as square pyramidal or tetragonally distorted octahedral, due to the Jahn-Teller effect. nih.govnih.gov
Synthesis and Characterization of Metal Complexes with [(Z)-1-pyridin-3-ylethylideneamino]urea Analogs
Crystalline complexes of pyridine-urea analogs with transition metals are typically synthesized by reacting the ligand with a corresponding metal salt (e.g., chlorides, nitrates, sulfates) in a suitable solvent like ethanol, methanol, or acetonitrile (B52724). nih.govjscimedcentral.com The choice of solvent and counter-anion can significantly influence the final structure, determining whether a discrete mononuclear complex or a coordination polymer is formed. rsc.org
Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are crucial for characterization. In IR spectra, a shift in the C=O stretching frequency of the urea group upon coordination to a metal ion provides evidence of binding through the oxygen atom. nih.gov
| Parameter | Value | Description |
|---|---|---|
| Coordination Geometry | Tetragonal Bipyramidal | A distorted octahedral geometry resulting from the Jahn-Teller effect for the d⁹ Cu(II) ion. nih.gov |
| Cu–Cl Bond Length | 2.6502 Å | The chloride ligands are in the axial positions. nih.gov |
| Ligand Binding Mode | N,O-Bidentate | The 2-pyridyl urea ligand chelates through the pyridine nitrogen and the urea oxygen. nih.gov |
| Effect of Substituent | Electron-withdrawing | The presence of a strong electron-withdrawing NO₂ group on the pyridine ring decreases the nucleophilicity of the pyridine nitrogen, resulting in the chloride ligands remaining in the inner coordination sphere. nih.gov |
Pyridine-containing ligands are of great interest for complexing lanthanide (Ln) and actinide (An) ions, particularly for applications in luminescence and nuclear fuel reprocessing. bohrium.comresearchgate.net The pyridine moiety can act as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. bohrium.commdpi.com
The synthesis of lanthanide complexes often involves the reaction of the ligand with lanthanide nitrates or chlorides. researchgate.net Tridentate pyridine derivatives are known to form stable complexes with lanthanide ions. bohrium.com For instance, 2,6-bis(5,6-dipropyl-1,2,4-triazin-3-yl)pyridine, a related N-donor ligand, forms 1:3 complexes with trivalent metal ions, with the ligand coordinating in a tridentate fashion through the pyridine nitrogen and two triazine nitrogens. researchgate.net
While direct studies on [(Z)-1-pyridin-3-ylethylideneamino]urea with f-block elements are not widely reported, the principles derived from analogous systems are applicable. The design of such ligands is crucial for achieving efficient energy transfer and for shielding the metal ion from solvent molecules that can quench luminescence. bohrium.com The separation of actinides from lanthanides is a significant challenge, and ligands with soft N-donors, like those in pyridine-triazine systems, have shown promise for selective extraction. researchgate.net
Electronic and Magnetic Properties of Coordination Compounds
The coordination of pyridine-urea type ligands to metal ions significantly influences the electronic and magnetic properties of the resulting compounds.
Electronic Properties: The electronic absorption spectra of the complexes, typically measured by UV-Vis spectroscopy, show shifts in the ligand-based n–π* or π–π* transitions upon coordination to a metal ion, indicating successful complexation. nih.gov The most notable electronic property of lanthanide complexes with these ligands is their luminescence. rsc.org The ligand absorbs energy and transfers it to the Ln(III) ion, leading to characteristic sharp emission bands, such as those for Eu³⁺ and Tb³⁺. bohrium.commdpi.com The quantum yield and luminescence lifetime are key parameters that depend on the efficiency of this energy transfer and the extent to which the metal ion is protected from non-radiative decay pathways. bohrium.commdpi.com
| Complex | Excitation λ (nm) | Emission Bands (nm) | Transition | Lifetime (ms) | Quantum Yield (%) |
|---|---|---|---|---|---|
| Eu-Complex 1 | 318 | ~580, 592, 616, 652, 700 | ⁵D₀→⁷F₀,₁,₂,₃,₄ | 0.761 | 25.0 |
| Eu-Complex 2 | 356 | ~580, 592, 616, 652, 700 | ⁵D₀→⁷F₀,₁,₂,₃,₄ | 0.447 | 16.7 |
Data derived from studies on europium complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine. mdpi.com
Magnetic Properties: The magnetic properties of complexes with paramagnetic metal ions are determined by the number of unpaired electrons and the geometry of the complex. Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff), which provides insight into the oxidation state and spin state of the metal ion. researchgate.net In polynuclear complexes, such as dimeric copper(II) systems linked by thiosemicarbazone ligands, weak antiferromagnetic interactions between the metal centers can be observed. ehu.es For some lanthanide complexes, such as those with Dy(III), slow magnetic relaxation can be observed, indicating behavior as single-molecule magnets (SMMs). nih.govrsc.org Cobalt(II) complexes with pyridine-based macrocyclic ligands have been shown to exhibit substantial magnetic anisotropy, a key requirement for SMM behavior. rsc.org
Applications in Metal-Ion Sensing and Responsive Coordination Polymers
The unique features of pyridine-urea ligands make them suitable for applications in chemical sensing and the construction of functional materials.
Metal-Ion Sensing: The urea group, often combined with a fluorophore, can act as a binding site for metal ions, leading to a change in the ligand's fluorescence properties. This "chelation-enhanced fluorescence" (CHEF) effect forms the basis for optical sensors. researchgate.net Pyridine-urea ligands have been developed as fluorescent chemosensors that show enhanced emission upon binding to specific metal ions like Zn²⁺. researchgate.net Similarly, pyridine-phenolic ligands have been shown to act as "switch-on" fluorescence sensors for ions such as beryllium under aqueous conditions. lanl.gov
Responsive Coordination Polymers: Coordination polymers are crystalline materials formed by linking metal ions with organic ligands. Flexible bis(pyridylurea) ligands are excellent building blocks for these materials because their conformation can adapt to the coordination preferences of different metal ions and the influence of counter-anions. rsc.orgrsc.org This flexibility can lead to a variety of network structures, from 1D zigzag chains to complex 3D interwoven frameworks. rsc.org The urea groups in these polymers provide hydrogen bonding sites that can further stabilize the structure and potentially interact with guest molecules. The responsiveness of these materials stems from the potential for the ligand to change its conformation or for the network to undergo structural transformations in response to external stimuli, such as the introduction of different anions or solvent molecules. rsc.orgrsc.org
Supramolecular Chemistry and Materials Science of Urea Based Systems
Hydrogen Bonding Motifs in Pyridine-Urea Self-Assembly
The self-assembly of pyridine-urea derivatives is predominantly governed by a network of non-covalent interactions, with hydrogen bonding playing a pivotal role. The specific geometry and directionality of these bonds dictate the resulting supramolecular structures.
In many diaryl ureas, the formation of a one-dimensional "urea tape" or α-network, characterized by bifurcated N−H···O hydrogen bonds between urea (B33335) groups, is a common self-assembly motif. However, in pyridyl urea structures, this typical arrangement is often disrupted. Instead, the strong hydrogen bond accepting nature of the pyridine (B92270) nitrogen atom leads to a preference for N−H···N(pyridyl) interactions. This competition between the urea oxygen and the pyridine nitrogen as hydrogen bond acceptors is a key determinant of the final supramolecular architecture.
Furthermore, intramolecular hydrogen bonds can stabilize a planar conformation of the molecule, which can influence the intermolecular packing. For instance, weak C−H···O interactions within a single molecule can reduce the electron density at the urea oxygen, making it a less favorable hydrogen bond acceptor and thereby promoting intermolecular interactions with other acceptor sites, such as the pyridine nitrogen.
The introduction of an imine (C=N) group, as in the case of [(Z)-1-pyridin-3-ylethylideneamino]urea, adds another layer of complexity and functionality to the hydrogen bonding landscape. The imine nitrogen can act as a hydrogen bond acceptor, further competing with the urea and pyridine sites and offering more diverse possibilities for supramolecular assembly.
In semicarbazone derivatives containing a pyridine ring, the crystal packing is often stabilized by a combination of strong intermolecular N—H⋯O and N—H⋯N hydrogen bonds. The molecular conformation can also be stabilized by intramolecular N—H⋯N interactions. The interplay between the pyridine nitrogen and the various N-H donors of the urea and imine groups is crucial in directing the self-assembly process, leading to the formation of specific synthons, which are reliable and predictable hydrogen-bonding patterns.
| Interaction Type | Donor | Acceptor | Significance in Pyridine-Urea Systems |
| Urea-Urea | N-H (urea) | C=O (urea) | Often disrupted by stronger interactions. |
| Urea-Pyridyl | N-H (urea) | N (pyridine) | A dominant and structure-directing interaction. |
| Intramolecular | C-H | C=O (urea) | Stabilizes planar conformations, influencing intermolecular packing. |
| Imine-Urea | N-H (urea) | N (imine) | Adds to the diversity of possible hydrogen bonding motifs. |
| Intramolecular | N-H | N (pyridine) | Can stabilize specific molecular conformations. |
Formation of Supramolecular Aggregates and Polymeric Architectures
The directional and reversible nature of hydrogen bonds in pyridine-urea systems facilitates their self-assembly into well-defined, higher-order structures, ranging from discrete aggregates to long-range polymeric architectures.
Low molecular weight gelators based on urea derivatives have been shown to self-assemble in solution to form three-dimensional fibrillar networks. These networks can entrap solvent molecules, leading to the formation of physical hydrogels. The gelation properties are highly dependent on the molecular structure of the gelator.
In the context of 3-aminopyridine-based ureas, modifications to the pyridyl moieties can significantly tune the gelation behavior. For example, the conversion of the pyridine to a pyridine N-oxide can enhance the gelation properties, leading to improved mechanical and thermal stability of the resulting hydrogels. This highlights the delicate balance of intermolecular forces that govern the self-assembly process and the formation of functional soft materials. The structural softness and the arrangement of the gelator molecules in the aggregated state have a collaborative effect on the properties of these materials, making them suitable for applications in materials chemistry, such as sensing.
Supramolecular polymers are formed when bifunctional monomers are linked together by non-covalent interactions. In urea-based systems, the strength and directionality of the urea-urea and urea-pyridyl hydrogen bonds can lead to the formation of long, polymer-like chains. The properties of these supramolecular polymers can be significantly altered by the introduction of "chain extenders," which are typically short-chain diols or other bifunctional molecules that can be incorporated into the polymer backbone.
The incorporation of chain extenders can enhance the immiscibility between the non-polar and highly polar segments of the polymer, promoting the segregation of the hard segments into well-defined domains through hydrogen bonding. This physical crosslinking reinforces the soft segment matrix, leading to improved mechanical strength and other physical properties of the material. The structure of the chain extender, for instance, whether it is linear or branched, can have a notable impact on the degree of phase separation and, consequently, the final properties of the supramolecular polymer.
| Architectural Feature | Driving Force | Resulting Material | Key Influencing Factors |
| Fibrillar Networks | Self-assembly of low molecular weight gelators via hydrogen bonding. | Physical Hydrogels | Molecular structure of the gelator, solvent, temperature. |
| Supramolecular Polymers | Directional hydrogen bonding between bifunctional monomers. | Elastomers, functional materials | Strength of non-covalent interactions, presence of chain extenders. |
Stimuli-Responsive Supramolecular Materials
A key advantage of supramolecular materials is their dynamic and reversible nature, which allows them to respond to external stimuli such as pH, light, and temperature. This responsiveness is a result of the non-covalent interactions being disrupted or altered by the stimulus, leading to a change in the material's properties.
For hydrogels based on pyridine-urea derivatives, pH is a particularly relevant stimulus. The pyridine moiety is basic and can be protonated at acidic pH. This protonation can disrupt the N-H···N(pyridyl) hydrogen bonds that are crucial for the self-assembled network, leading to a gel-to-sol transition. This process is often reversible, with the gel reforming upon returning to a higher pH. This pH-responsive behavior is of great interest for applications such as controlled drug release, where the lower pH of tumor microenvironments or specific cellular compartments could trigger the release of an encapsulated therapeutic agent.
Furthermore, the incorporation of photo-responsive units, such as azobenzenes, into the pyridine-urea backbone can impart light-responsive properties. The photoisomerization of the azobenzene (B91143) unit upon irradiation with light of a specific wavelength can induce a conformational change in the molecule, which in turn can disrupt the supramolecular assembly and lead to a change in the material's properties. Similarly, temperature can be used as a stimulus to reversibly break the hydrogen bonds holding the supramolecular structure together, leading to thermo-responsive behavior.
| Stimulus | Mechanism of Response in Pyridine-Urea Systems | Potential Application |
| pH | Protonation/deprotonation of the pyridine nitrogen, disrupting hydrogen bonds. | Controlled drug delivery, sensors. |
| Light | Photoisomerization of incorporated photochromic units, leading to conformational changes. | Photo-switchable materials, optical data storage. |
| Temperature | Disruption of hydrogen bonds at elevated temperatures. | Thermo-responsive actuators, smart coatings. |
pH-Responsive Hydrogels and Gel-Sol Transitions
A comprehensive review of published scientific literature did not yield specific research demonstrating the formation of pH-responsive hydrogels or detailing gel-sol transitions for the compound [(Z)-1-pyridin-3-ylethylideneamino]urea. While the broader class of pyridine- and urea-containing molecules is explored for stimuli-responsive materials, specific data on the hydrogelation properties of this particular semicarbazone, including its response to changes in pH, are not available in the reviewed sources. mdpi.commdpi.com The principles of pH-responsive hydrogels rely on polymeric backbones with ionizable functional groups that can change their solubility or conformation in response to pH alterations, leading to swelling or deswelling of the hydrogel network. mdpi.com
Metal-Ion Responsive Mechanical and Fluorescent Behaviors
There is no specific information available in the reviewed scientific literature concerning the metal-ion responsive mechanical or fluorescent behaviors of [(Z)-1-pyridin-3-ylethylideneamino]urea. The design of fluorescent sensors for metal ions often incorporates a metal-chelating moiety and a fluorophore. mdpi.com Pyridine derivatives are frequently used in such sensors. nih.gov However, specific studies detailing changes in the mechanical properties (e.g., stiffness) or fluorescent output of materials based on [(Z)-1-pyridin-3-ylethylideneamino]urea upon coordination with metal ions have not been reported in the available literature.
Crystal Engineering of Pyridine-Urea Scaffolds for Advanced Material Design
Crystal engineering of pyridine-urea and related scaffolds focuses on the rational design of solid-state structures by controlling intermolecular interactions. mdpi.comnih.gov The predictable and robust nature of the hydrogen bonds formed by urea and semicarbazone moieties, combined with the coordination capabilities of the pyridine ring, makes these scaffolds valuable for creating supramolecular assemblies with desired material properties. ualberta.ca
While the specific crystal structure for [(Z)-1-pyridin-3-ylethylideneamino]urea is not detailed in the reviewed literature, an analysis of its very close structural analogue, 3-acetylpyridine (B27631) thiosemicarbazone (where the carbonyl oxygen is replaced by sulfur), provides significant insight into the molecular packing and hydrogen-bonding motifs that govern this class of compounds. lookchem.com
The crystal packing is further stabilized by three distinct intermolecular hydrogen bonds, including a crucial N-H···S interaction that is characteristic of thiosemicarbazones and analogous to the N-H···O bonds expected in their urea counterparts. lookchem.comnih.gov This network of hydrogen bonds links the individual molecules into a stable three-dimensional architecture. The precise control over these interactions is a fundamental goal of crystal engineering, allowing for the tuning of physical properties such as solubility, stability, and morphology.
Below is a table summarizing the crystallographic data for the analogue, 3-acetylpyridine thiosemicarbazone, which serves as a model for the pyridine-urea scaffold. lookchem.com
| Crystallographic Parameter | Value for 3-acetylpyridine thiosemicarbazone |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/a |
| a (Å) | 8.408 |
| b (Å) | 11.853 |
| c (Å) | 9.777 |
| β (°) | 97.66 |
| Volume (ų) | 985.7 |
| Z (Molecules per unit cell) | 4 |
Molecular Interactions and Biochemical Research Excluding Clinical Applications
Exploration of Ligand-Receptor Interactions at the Molecular Level (e.g., RXFP3/4 Agonists)
The relaxin family peptide receptors 3 (RXFP3) and 4 (RXFP4) are G protein-coupled receptors (GPCRs) primarily expressed in the brain and colon, respectively. ucl.ac.uk They are implicated in regulating energy homeostasis, appetite, and insulin (B600854) secretion, making them attractive therapeutic targets. ucl.ac.uknih.gov The endogenous ligands for these receptors are the peptide hormones relaxin-3 and insulin-like peptide 5 (INSL5). ucl.ac.uk
The discovery of small molecule agonists for these receptors has been a significant challenge, with most research focusing on peptide analogs. nih.gov However, high-throughput screening campaigns have been initiated to identify novel non-peptidic scaffolds. ucl.ac.uknih.gov One such campaign identified a tricyclic derivative as a selective RXFP4 agonist, demonstrating that non-peptidic structures can indeed activate this receptor. ucl.ac.uk While specific research on pyridinyl ethylideneamino urea (B33335) derivatives as RXFP3/4 agonists is not extensively documented, the general principles of small molecule-GPCR interactions apply. Agonism would require the compound to bind to the receptor and stabilize its active conformation, initiating downstream signaling pathways such as the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. nih.gov The development of potent and selective small molecule agonists remains a key goal in modulating the activity of the RXFP3/4 signaling axis. nih.gov
Enzyme Inhibition Studies and Mechanistic Insights (e.g., sEH, VEGFR-2, PI3K, mTOR)
The pyridine-urea scaffold is a prominent feature in a multitude of enzyme inhibitors, targeting key proteins involved in inflammation and oncology.
Soluble Epoxide Hydrolase (sEH) Inhibition: Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols. nih.gov Inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension. metabolomics.se Di-substituted ureas are a well-established class of potent sEH inhibitors. nih.govnih.gov These compounds act as competitive, tight-binding inhibitors that mimic features of the epoxide ring-opening transition state within the enzyme's active site. metabolomics.se The urea functional group is critical for activity, forming key hydrogen bonds with active site residues. metabolomics.se While many studied inhibitors feature bulky aliphatic groups like adamantane, research on 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives has shown that incorporating different ring systems can lead to potent inhibition with improved pharmacokinetic properties. nih.gov
VEGFR-2, PI3K, and mTOR Inhibition: In the realm of oncology, the pyridine-urea motif is a cornerstone of many kinase inhibitors. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. researchgate.net Numerous diaryl urea derivatives containing a pyridine (B92270) ring have been developed as potent VEGFR-2 inhibitors. nih.govnih.govmdpi.com These compounds typically function as "Type II" inhibitors, binding to the ATP-binding site and an adjacent hydrophobic pocket, stabilizing the kinase in an inactive (DFG-out) conformation. researchgate.net The urea moiety is pivotal, forming hydrogen bonds with conserved residues in the kinase hinge region (e.g., Cys919) and the DFG motif (e.g., Asp1046). researchgate.net
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. frontiersin.orgnih.gov Its hyperactivation is a common feature in many cancers. researchgate.net Pyridine and pyrimidine (B1678525) derivatives incorporating a urea group have been investigated as dual PI3K/mTOR inhibitors. frontiersin.orgnih.govmdpi.com The morpholine (B109124) ring is a common feature in many PI3K/mTOR inhibitors, where its oxygen atom forms a critical hydrogen bond in the active site. researchgate.net The strategic combination of a pyridine ring, a urea linker, and other moieties allows for potent and selective inhibition of this vital cancer-related pathway. frontiersin.org
Structure-Activity Relationship (SAR) Studies for Biochemical Modulators
The biological activity of pyridine-urea derivatives is highly dependent on their specific molecular structure. SAR studies have provided crucial insights into optimizing potency and selectivity against various targets.
Impact of Pyridine Substitution Patterns on Molecular Recognition
The position of the nitrogen atom within the pyridine ring and the nature of substituents on the ring significantly influence molecular recognition. In VEGFR-2 inhibitors, the pyridine ring often serves as a hinge-binding fragment. mdpi.com The placement and type of substituents on the aryl rings flanking the urea moiety dictate the compound's ability to fit into the hydrophobic pockets of the kinase active site. For instance, in a series of pyridine-ureas developed as potential anticancer agents, compound 8e (1-(5-tert-butyl-2-methoxyphenyl)-3-(4-(pyridin-3-yl)phenyl)urea) showed potent activity against VEGFR-2 and broad anti-proliferative effects. mdpi.com The specific substitution pattern is critical for achieving the desired interactions and biological effect.
For sEH inhibitors, the aryl group attached to the urea is often substituted with electron-withdrawing groups like trifluoromethoxy, which has been shown to enhance potency. nih.gov The systematic modification of these substituents is a key strategy for optimizing inhibitor efficacy. nih.gov
Table 1: Inhibitory Activity of Selected Pyridine-Urea Derivatives against VEGFR-2
| Compound | Structure | Target | IC50 (µM) |
|---|---|---|---|
| Compound 8e | 1-(5-tert-butyl-2-methoxyphenyl)-3-(4-(pyridin-3-yl)phenyl)urea | VEGFR-2 | 3.93 ± 0.73 |
| Compound 8b | 1-(4-chlorophenyl)-3-(4-(pyridin-3-yl)phenyl)urea | VEGFR-2 | 5.0 ± 1.91 |
| Sorafenib (Reference) | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide | VEGFR-2 | 0.10 |
Data sourced from El-Naggar et al. (2018). mdpi.com and Abdel-Ghani et al. (2021). nih.gov
Conformational Requirements for Specific Molecular Interactions
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The urea functional group has a degree of rotational restriction due to resonance, but different conformations are possible. nih.gov For N,N'-diaryl ureas, a trans-trans conformation is generally preferred, resulting in a relatively planar structure. nih.govresearchgate.net
However, the substitution pattern can enforce a specific conformation. For example, a pyridine ring with its nitrogen at the 2-position can form an intramolecular hydrogen bond with one of the urea N-H protons. researchgate.net This interaction locks the molecule into a cis-trans conformation, which can be crucial for fitting into a specific binding pocket. researchgate.net This conformational control via intramolecular interactions is a key design element in medicinal chemistry. For Type II kinase inhibitors, the trans-trans conformation is often required to span the distance between the hinge region and the allosteric pocket. The rigidity and preferred conformation of the pyridine-urea scaffold are thus essential determinants of its biological activity. nih.gov
Role of Urea Derivatives in Modulating Cellular Processes (e.g., Cell Division and Differentiation in Plant Morphogenesis)
Beyond mammalian systems, urea derivatives play a significant role as plant growth regulators. Certain synthetic phenylurea compounds exhibit cytokinin-like activity, meaning they can promote cell division (cytokinesis) and influence cell differentiation in plants.
Well-known examples include forchlorfenuron (B1673536) (CPPU), a pyridyl urea derivative, and thidiazuron (B128349) (TDZ). These compounds are often more potent than natural adenine-based cytokinins and are widely used in in vitro plant tissue culture to induce shoot regeneration and morphogenesis. The cytokinin-like activity of these urea derivatives stems from their ability to bind to cytokinin receptors, activating signaling pathways that control the plant cell cycle. Structure-activity relationship studies have shown that the specific chemical structure of the urea derivative is critical for its biological function, influencing whether it primarily promotes cell division or enhances other processes like adventitious root formation.
Future Research Directions and Persistent Challenges for Z 1 Pyridin 3 Ylethylideneamino Urea
Development of Novel and Green Synthetic Strategies for Isomerically Pure Compounds
A primary challenge in the study of [(Z)-1-pyridin-3-ylethylideneamino]urea is the development of efficient and environmentally benign synthetic methods that yield isomerically pure products. The central carbon-nitrogen double bond (imine) can exist as either (Z) or (E) isomers, and controlling this stereochemistry is crucial as different isomers can exhibit vastly different chemical and biological properties.
Future research must focus on moving beyond traditional condensation reactions, which often result in isomeric mixtures and require harsh conditions or toxic solvents. Green chemistry principles offer a promising path forward. nih.gov Methodologies such as microwave-assisted organic synthesis (MAOS), mechanochemical synthesis (ball-milling), and the use of eco-friendly solvents like water or bio-derived alternatives such as Cyrene™ could significantly improve the synthesis. For instance, solvent-free ball-milling has been shown to produce high yields of similar ureas in short reaction times, eliminating solvent waste and simplifying purification.
A persistent challenge is achieving high stereoselectivity for the (Z)-isomer. This may involve the use of stereodirecting catalysts or templates that favor the formation of one isomer over the other. The development of one-pot, multi-component reactions could also streamline the synthesis, improve atom economy, and reduce waste, aligning with the goals of sustainable chemistry. beilstein-journals.org
Table 1: Comparison of Synthetic Strategies for Urea (B33335) Derivatives
| Strategy | Advantages | Disadvantages | Relevance to [(Z)-1-pyridin-3-ylethylideneamino]urea |
|---|---|---|---|
| Conventional Heating | Well-established procedures. | Often requires long reaction times, high energy consumption, and use of volatile organic solvents. | Baseline method, but improvements are needed for purity and sustainability. |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, cleaner product profiles. nih.gov | Requires specialized equipment; scalability can be a concern. | Promising for rapid and efficient synthesis of the target compound. |
| Mechanochemical (Ball-Milling) | Solvent-free, reduced waste, high yields, short reaction times. | May not be suitable for all reaction types; potential for thermal degradation. | An excellent green alternative, particularly for solid-state reactions. |
| Catalytic Methods | High selectivity, lower reaction temperatures, potential for stereocontrol. beilstein-journals.org | Catalyst cost, sensitivity, and removal from the final product can be issues. | Key for achieving high isomeric purity of the (Z)-isomer. |
Exploration of Advanced Functional Materials Based on Tailored Supramolecular Architectures
The molecular structure of [(Z)-1-pyridin-3-ylethylideneamino]urea is rich in sites for non-covalent interactions. The urea moiety is a powerful hydrogen-bond donor and acceptor, while the pyridine (B92270) nitrogen atom is a potent hydrogen bond acceptor. These features make the compound an excellent building block for supramolecular chemistry and the design of advanced functional materials.
Future research should explore the self-assembly of this molecule into ordered structures such as gels, liquid crystals, or metal-organic frameworks (MOFs). The directionality of the hydrogen bonds afforded by the urea and pyridine groups could be harnessed to create materials with tailored properties, such as porosity for gas storage, specific recognition sites for sensing applications, or unique photophysical characteristics. Oligomeric aromatic ureas have been shown to form dynamic helical architectures, a property that could be exploited to construct novel functional molecules. nih.gov
A significant challenge lies in predicting and controlling the resulting supramolecular architecture. The final structure is often sensitive to subtle changes in solvent, temperature, and concentration. Polymorphism—the ability of a substance to exist in multiple crystalline forms—is a common issue that can complicate the development of materials with consistent and reproducible properties.
Deeper Mechanistic Understanding of Catalytic Processes via Advanced Spectroscopic and Computational Methods
The pyridine and imine nitrogen atoms in [(Z)-1-pyridin-3-ylethylideneamino]urea make it a promising candidate as a ligand in coordination chemistry and catalysis. Metal complexes incorporating this ligand could exhibit novel catalytic activities. For example, urea derivatives are relevant in the selective catalytic reduction (SCR) of nitrogen oxides (NOx), where catalytic urea hydrolysis is a key step. rsc.org
A crucial area for future research is the synthesis of metal complexes of this compound and the investigation of their catalytic potential. This requires a deep mechanistic understanding of how the ligand interacts with the metal center and influences the catalytic cycle. Advanced spectroscopic techniques, including in-situ NMR and FT-IR spectroscopy, coupled with X-ray crystallography, will be essential for characterizing intermediates and understanding reaction pathways.
The primary challenge is the complexity of catalytic systems. Many catalytic reactions involve multiple steps and transient species that are difficult to detect and characterize. Overcoming this requires a synergistic approach where experimental observations are rationalized and guided by high-level computational modeling, such as Density Functional Theory (DFT), to elucidate transition states and reaction energetics.
Rational Design of Derivatives for Highly Selective Molecular Interactions
The urea scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its ability to form strong hydrogen bonds with biological targets like enzymes and receptors. nih.gov The presence of the pyridine ring in [(Z)-1-pyridin-3-ylethylideneamino]urea provides an additional site for modification and interaction, making it an attractive starting point for drug discovery programs. mdpi.comnih.gov
Future work should focus on the rational design of derivatives to achieve highly selective interactions with specific biological targets. This involves systematically modifying different parts of the molecule—such as substituting the pyridine ring, altering the alkyl group on the imine carbon, or adding functional groups to the terminal urea nitrogen—to optimize binding affinity and selectivity. Structure-activity relationship (SAR) studies will be vital to identify which modifications lead to improved biological activity. For instance, various 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have been synthesized and shown to possess significant antiproliferative activity against cancer cell lines. mdpi.com
A persistent challenge in drug design is achieving target selectivity to minimize off-target effects and potential toxicity. Designing molecules that can discriminate between closely related proteins (e.g., different kinase isoforms) is a formidable task that requires a detailed understanding of the target's three-dimensional structure and the specific molecular interactions that govern binding.
Integration of Advanced Computational and Experimental Approaches for Predictive Design and Discovery
To accelerate progress in all the aforementioned areas, the integration of advanced computational and experimental methods is indispensable. Predictive modeling can significantly reduce the time and resources required for the discovery and optimization of new compounds and materials.
In the future, computational chemistry should be used proactively to guide experimental efforts.
For Synthesis: Quantum mechanics (QM) can predict reaction pathways and transition states, aiding in the design of more efficient and selective synthetic routes.
For Materials Science: Molecular dynamics (MD) simulations can model self-assembly processes, helping to predict how changes in molecular structure will affect the resulting supramolecular architecture.
For Drug Discovery: Molecular docking and free energy calculations can predict the binding affinity of designed derivatives to a biological target, allowing for the prioritization of compounds for synthesis and testing. mdpi.com
The main challenge is the trade-off between computational accuracy and cost. While high-level theoretical methods provide more reliable predictions, they are computationally expensive. A key goal is to develop and validate more efficient computational protocols that can accurately predict molecular properties and guide experimental design without prohibitive computational overhead. The synergy between prediction and experimental validation will be the cornerstone of future innovation for [(Z)-1-pyridin-3-ylethylideneamino]urea and related compounds.
Q & A
Q. What are the established synthetic routes for [(Z)-1-pyridin-3-ylethylideneamino]urea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via condensation reactions between pyridine-3-carbaldehyde derivatives and urea precursors. Conventional methods involve refluxing in polar aprotic solvents (e.g., DMF or DMSO) with acid/base catalysts. For example, catalytic methods using Fe₂O₃@SiO₂/In₂O₃ nanoparticles can enhance reaction efficiency by reducing side reactions . Yield optimization requires precise control of stoichiometry, temperature (typically 80–120°C), and reaction time (12–24 hrs). Purity is confirmed via HPLC (>95%) and spectroscopic characterization (¹H/¹³C NMR, FT-IR) .
Q. How is the Z-configuration of the ethylideneamino group confirmed experimentally?
- Methodological Answer : The Z-configuration is validated through NOESY NMR to detect spatial proximity between the pyridinyl proton and the urea NH group. X-ray crystallography provides definitive proof by resolving bond angles and dihedral angles (e.g., C=N bond angle ~120°). Computational methods like DFT simulations further corroborate stability trends for the Z-isomer .
Q. What standard assays are used to evaluate the biological activity of [(Z)-1-pyridin-3-ylethylideneamino]urea?
- Methodological Answer : Enzyme inhibition assays (e.g., EGFR/HER2 kinase inhibition) are conducted in 96-well plates using ATP-Glo™ kits. IC₅₀ values are determined via dose-response curves (0.1–100 µM range) with positive controls (e.g., gefitinib). Data reproducibility requires triplicate runs and statistical validation (p < 0.05 via Student’s t-test) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., enzyme concentration, buffer pH). Cross-validate results by replicating experiments under standardized protocols (e.g., 10 mM MgCl₂ in Tris-HCl buffer, pH 7.5). Additionally, review purity data (e.g., LC-MS trace impurities >2% skew bioactivity) and consider batch-to-batch variability in compound synthesis .
Q. What computational strategies are effective for predicting the binding affinity of [(Z)-1-pyridin-3-ylethylideneamino]urea with target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures from the PDB (e.g., EGFR: 1M17) identifies key interactions (e.g., hydrogen bonds with pyridinyl N). MD simulations (NAMD/GROMACS) over 100 ns trajectories assess binding stability. Validate predictions with SPR or ITC experimental binding constants .
Q. How can mechanistic studies differentiate between kinetic vs. thermodynamic control in the synthesis of this compound?
- Methodological Answer : Conduct time-resolved in-situ FT-IR or Raman spectroscopy to monitor intermediate formation (e.g., Schiff base intermediates). Vary reaction temperatures (e.g., 25°C vs. 80°C) to isolate kinetic (low-T) vs. thermodynamic (high-T) products. Analyze product ratios via GC-MS or HPLC .
Q. What criteria should guide the selection of literature sources for replicating or extending prior research on this compound?
- Methodological Answer : Prioritize primary literature from peer-reviewed journals (e.g., J. Med. Chem.) that detail experimental protocols, including solvent volumes, catalyst loadings, and spectral data. Cross-reference with databases like Reaxys or SciFinder for consistency in reported melting points, NMR shifts, or bioactivity .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis quantify degradation products (e.g., hydrolysis of the urea moiety). For light sensitivity, use amber vials and monitor via UV-Vis spectroscopy (λ_max shifts). Long-term stability requires real-time studies at -20°C with desiccants .
Q. What strategies are recommended for designing novel derivatives of [(Z)-1-pyridin-3-ylethylideneamino]urea with enhanced selectivity?
- Methodological Answer : Perform SAR studies by modifying substituents on the pyridine ring (e.g., electron-withdrawing groups at C-4) or urea backbone (e.g., N-alkylation). High-throughput screening (HTS) with mutant kinase panels identifies selectivity drivers. Pair synthetic efforts with free-energy perturbation (FEP) calculations to predict affinity changes .
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